Patent-Composition-of-Matter Exclusivity vs. Generic Benzothiazole-Pyrazole Carboxamides
CAS 1170855-23-8 is individually claimed as compound 23 in patent WO2012036974, whereas the simpler parent scaffold N-(benzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 404904-30-9, lacking both N-benzyl and 4,7-dimethyl substituents) is a generic intermediate sold by multiple vendors and not covered by the same IP estate [1] . The specific inclusion of this compound among 41 individually exemplified PDK1 inhibitors indicates that it met the patent assignee's internal activity and selectivity thresholds during lead optimisation, distinguishing it from the broader Markush formula [1].
| Evidence Dimension | Patent composition-of-matter specificity |
|---|---|
| Target Compound Data | Individually exemplified as compound 23 (page 41) in WO2012036974; registered as Thiazole carboxamide derivative 28 (DMGEIZV) [1] |
| Comparator Or Baseline | N-(Benzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 404904-30-9): commercially sold as generic building block; not individually claimed in the same patent |
| Quantified Difference | Qualitative: individually exemplified vs. generic Markush coverage |
| Conditions | Patent WO2012036974 A1, experimental section and claims |
Why This Matters
Procurement of the individually exemplified compound supports reproducibility of patent-defined biological results, whereas generic analogs carry no guarantee that the specific substitution pattern was optimised for PDK1 potency.
- [1] Tsui H-C, Paliwal S, Fischmann TO. Novel Thiazole-Carboxamide Derivatives as PDK1 Inhibitors. International Patent WO2012036974A1, filed 2011-09-09, published 2012-03-22. View Source
